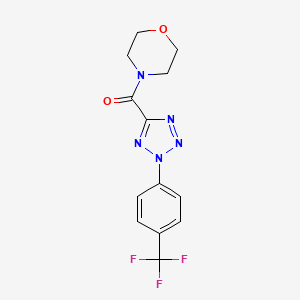

morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a chemical compound that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound features a morpholine ring, a trifluoromethyl group, and a tetrazole moiety, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile . The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide . The final step involves the formation of the morpholine ring through a cyclization reaction with appropriate amine and aldehyde precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Cycloaddition and Tetrazole Ring Functionalization

The tetrazole moiety undergoes [3+2] cycloaddition reactions with alkynes or nitriles. In one study, reaction with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in DMF at 120°C for 5 hours yielded pyrazole-linked tetrazole derivatives (e.g., 6A ). This reaction proceeds via intermediate nitrile formation, followed by azide cyclization .

Key Data :

| Reactant | Conditions | Product Yield | Characterization (LCMS/NMR) |

|---|---|---|---|

| Benzonitrile derivative | DMF, 120°C, 5h, NaN₃/NH₄Cl | 26% | m/z: 394.0 [M+H]⁺; δ 3.43 (morpholino protons) |

Nucleophilic Substitution at the Morpholino Group

The morpholino carbonyl group participates in nucleophilic acyl substitution. For example, reaction with benzylamine in the presence of coupling agents forms carboxamide derivatives (e.g., 6B ), confirmed by LCMS (m/z: 483.1 [M+H]⁺) . This reactivity is critical for modifying the compound’s pharmacokinetic properties.

Cleavage Reactions Under Basic Conditions

The tetrazole ring undergoes regioselective cleavage when treated with thiocyanate (SCN⁻) or selenocyanate (SeCN⁻) in acetone. Kinetic studies show second-order rate constants:

| Reactant | k₂ (M⁻¹s⁻¹) with [1a]PF₆ | k₂ (M⁻¹s⁻¹) with [1b]PF₆ |

|---|---|---|

| K[SCN] | 59 | 8 |

| [Bu₄N][SeCN] | 4.3 | 1.1 |

This reactivity aligns with tetrazines’ tendency to release N₂ gas under nucleophilic attack .

Multi-Component Reactions (MCRs)

The compound serves as a precursor in Ugi-type MCRs. For instance, reaction with aldehydes, amines, and isocyanides in methanol generates tetrazolo-peptide hybrids. A representative example includes the synthesis of 114 via sequential Ugi reactions, achieving yields of 45–82% after trifluoroacetic acid cleavage .

Stability and Degradation Pathways

Wissenschaftliche Forschungsanwendungen

Chemistry

Morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules, facilitating advancements in synthetic methodologies.

| Application | Description |

|---|---|

| Synthesis of Complex Molecules | Used as a precursor for synthesizing various organic compounds. |

| Reaction Mechanisms | Investigated for its reactivity in various chemical environments. |

Biology

In biological research, this compound has been studied for its potential as a biochemical probe. The incorporation of the morpholino structure allows it to interact with nucleic acids, making it useful in gene regulation studies.

| Application | Description |

|---|---|

| Gene Regulation | Acts as an antisense agent to inhibit gene expression by binding to mRNA. |

| Enzyme Activity Studies | Explored for its ability to modulate enzyme activities, potentially leading to therapeutic applications. |

Medicine

The pharmacological properties of this compound are under investigation for potential therapeutic applications, including:

- Anticonvulsant Activity: The tetrazole ring structure is often linked to anticonvulsant effects.

- Anti-inflammatory Properties: The compound may exhibit anti-inflammatory activity, which is valuable in treating various conditions.

| Therapeutic Area | Potential Benefits |

|---|---|

| Neurology | Possible treatment for seizure disorders. |

| Inflammation | May reduce inflammation-related symptoms. |

Industry

In industrial applications, this compound is being explored for the development of new materials with specific properties.

| Application | Description |

|---|---|

| Material Science | Development of polymers and coatings with enhanced properties. |

| Chemical Manufacturing | Utilized as an intermediate in the synthesis of specialty chemicals. |

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of this compound:

- Antiviral Research: Morpholino compounds have shown effectiveness against viral pathogens, including Ebola virus, by inhibiting viral replication through mRNA binding.

- Enzyme Inhibition Studies: Research has demonstrated that compounds similar to this compound can inhibit specific enzymes involved in disease pathways, suggesting potential therapeutic roles.

- Material Development: Investigations into the use of this compound in creating advanced materials have shown promise in enhancing the durability and functionality of coatings used in various industrial applications.

Wirkmechanismus

The mechanism of action of morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The tetrazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Morpholine derivatives: Compounds like morpholine-4-carboxamide and morpholine-4-sulfonamide share the morpholine ring structure.

Tetrazole derivatives: Compounds such as 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole have similar tetrazole moieties.

Trifluoromethyl compounds: Trifluoromethylbenzene and trifluoromethylpyridine are examples of compounds with the trifluoromethyl group.

Uniqueness

Morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the tetrazole ring provides a versatile site for chemical modifications . This combination makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

Morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a complex organic compound notable for its unique structural features, including a morpholino ring, a trifluoromethyl-substituted phenyl group, and a tetrazole moiety. These components contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Morpholino Ring : A six-membered ring containing nitrogen and oxygen, known for stability and utility in drug design.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, which can improve bioavailability.

- Tetrazole Moiety : Often used in drug design due to its bioisosteric properties, mimicking carboxylic acids to enhance pharmacokinetics.

Anticonvulsant Properties

The tetrazole ring is associated with anticonvulsant activity. Compounds with similar structures have demonstrated effectiveness in inhibiting seizures, suggesting that this compound may exhibit similar properties. Research indicates that such compounds can modulate neurotransmitter systems, providing a mechanism for their anticonvulsant effects.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent stems from the morpholino structure's ability to inhibit enzymes like cyclooxygenase (COX). This inhibition leads to decreased production of pro-inflammatory mediators such as prostaglandins. Preliminary studies suggest that derivatives of morpholino compounds can significantly reduce inflammation in various models.

Gene Regulation

Morpholino compounds are recognized for their role in gene regulation through antisense mechanisms. They bind to mRNA, preventing translation and thereby inhibiting gene expression. This property has shown promise against viral infections, including the Ebola virus, highlighting the therapeutic potential of this compound in antiviral strategies .

Synthesis and Evaluation

Research has focused on synthesizing this compound via various methods, including coupling reactions between morpholine derivatives and tetrazole precursors. The synthesis typically employs reagents like dicyclohexylcarbodiimide (DCC) under controlled conditions to optimize yield and purity.

Mechanistic Studies

Studies exploring the interaction of this compound with biological targets have utilized techniques such as molecular docking and binding affinity assays. These studies aim to elucidate the mechanisms underlying its biological activities, particularly its interaction with nucleic acids or proteins involved in disease processes.

Data Tables

Eigenschaften

IUPAC Name |

morpholin-4-yl-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N5O2/c14-13(15,16)9-1-3-10(4-2-9)21-18-11(17-19-21)12(22)20-5-7-23-8-6-20/h1-4H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCIMQWDXVFHOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.